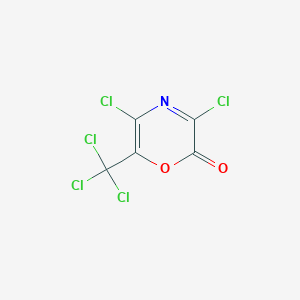
3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one, also known as Dioxazinone, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a heterocyclic organic molecule that contains both chlorine and oxygen atoms in its structure. In
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in disease states. 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has been found to bind to the active site of these enzymes and proteins, thereby preventing their normal function.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has various biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties. Additionally, 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one in lab experiments is its high purity and stability. Additionally, 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one can be easily synthesized in large quantities, making it readily available for use in research. However, one limitation of using 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one is its potential toxicity. Researchers must take caution when handling this compound to prevent any adverse effects.
Orientations Futures
There are numerous future directions for research on 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one. One potential area of research is the development of new synthetic methods for this compound. Additionally, further investigation into the mechanism of action of 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one could lead to the discovery of new therapeutic targets for various diseases. Finally, research could focus on the optimization of 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one derivatives for increased potency and selectivity.
In conclusion, 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one is a promising compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one could lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one can be achieved through a multistep process that involves the reaction of trichloromethyl isocyanate with 3,5-dichloroaniline. This reaction results in the formation of a trichloromethyl-substituted urea intermediate, which is then cyclized to form the oxazinone ring. The final product is obtained through purification and isolation procedures.
Applications De Recherche Scientifique
3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has been found to have various scientific research applications, especially in the field of medicinal chemistry. It has been studied for its potential use as a pharmacological tool to investigate the role of certain proteins in disease states. Additionally, 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has been used as a building block in the synthesis of other biologically active molecules.
Propriétés
Numéro CAS |
131882-10-5 |
|---|---|
Nom du produit |
3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one |
Formule moléculaire |
C5Cl5NO2 |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
3,5-dichloro-6-(trichloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5Cl5NO2/c6-2-1(5(8,9)10)13-4(12)3(7)11-2 |
Clé InChI |
QEMWOZNLAXDYMO-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
SMILES canonique |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
Synonymes |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(trichloromethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



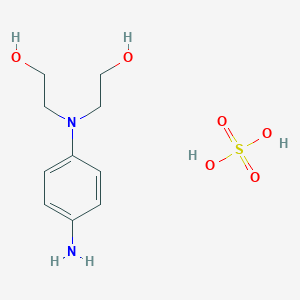
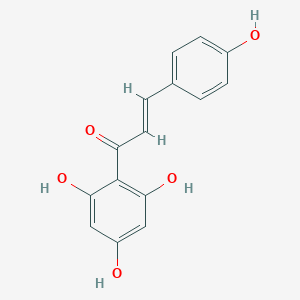
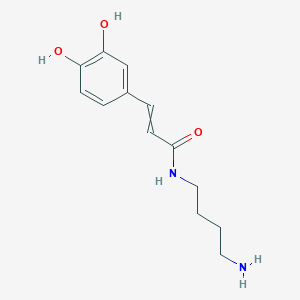
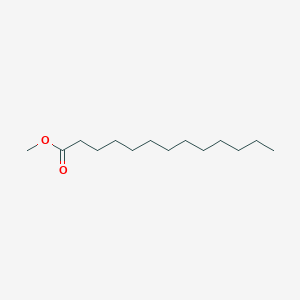
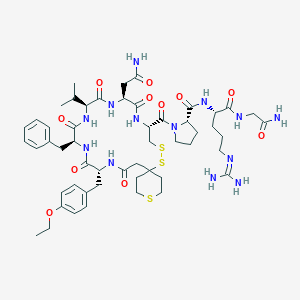
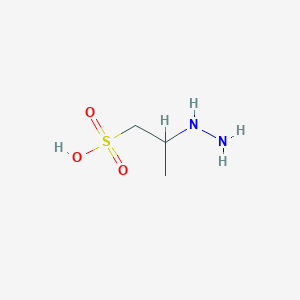
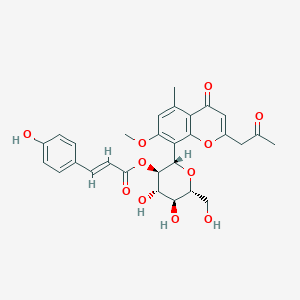
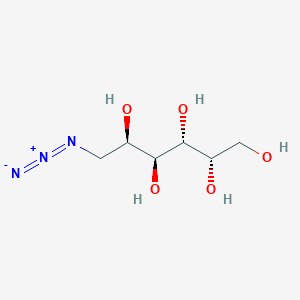
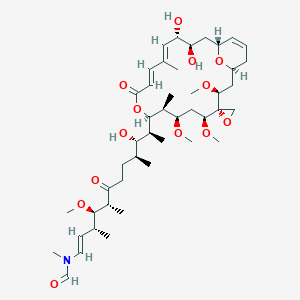
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)
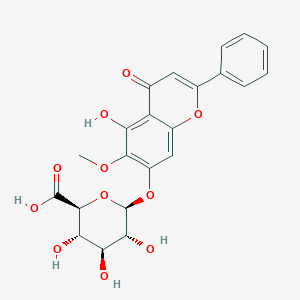
![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
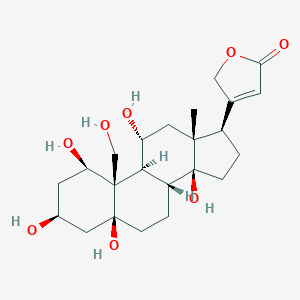
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)